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molecular formula C8H7ClO3 B1371914 Methyl 2-chloro-5-hydroxybenzoate CAS No. 247092-10-0

Methyl 2-chloro-5-hydroxybenzoate

Cat. No. B1371914
M. Wt: 186.59 g/mol
InChI Key: UCNCJYKKAJVLQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884127B2

Procedure details

Compound of example 156 (9 g, 48.5 mmol) was subjected to diazotization using NaNO2 (4.5 g 48.5 mmol) in water (50 mL) and H2SO4 (10%, 100 mL). Excess nitrous acid was neutralized with urea. The reaction mixture was poured into a suspension of CuSO4.5H2O (144 g, 577 mmol) and Cu2O (5.22 g, 41.4 mmol) in water (900 mL) at 0° C. The reaction mixture was stirred for 15 min. at 0-5° C. and was then extracted using diethyl ether (3×200 mL). The organic extract was washed, dried (anhydrous Na2SO4), concentrated and purified using a silica gel column and 10% EtOAc in petroleum ether (60-80° C.) as eluant to obtain the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CuSO4.5H2O
Quantity
144 g
Type
reactant
Reaction Step Five
[Compound]
Name
Cu2O
Quantity
5.22 g
Type
reactant
Reaction Step Five
Name
Quantity
900 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](N)[CH:7]=[CH:6][C:5]=1[Cl:11].N([O-])=[O:14].[Na+].N(O)=O.NC(N)=O>O.OS(O)(=O)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([OH:14])[CH:7]=[CH:6][C:5]=1[Cl:11] |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)N)Cl)=O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
CuSO4.5H2O
Quantity
144 g
Type
reactant
Smiles
Name
Cu2O
Quantity
5.22 g
Type
reactant
Smiles
Name
Quantity
900 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min. at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
a silica gel column and 10% EtOAc in petroleum ether (60-80° C.)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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